Cyclobrassinin

描述

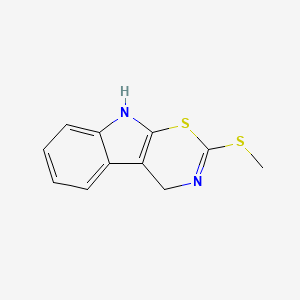

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)13-10(8)15-11/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMVWNMQGBYIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCC2=C(S1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909713 | |

| Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105748-58-1 | |

| Record name | Cyclobrassinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105748-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobrassinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-4,9-dihydro[1,3]thiazino[6,5-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBRASSININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98CHW7GLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | Cyclobrassinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of Cyclobrassinin

Precursor Metabolite Integration

The biosynthesis of cyclobrassinin, like other indole (B1671886) phytoalexins, originates from the essential amino acid tryptophan ontosight.ainih.govrsc.orgrsc.orgfiveable.menih.gov. Tryptophan serves as the foundational building block, undergoing a series of transformations. A key intermediate in the pathway leading to this compound is indole-3-carbinol (also known as indole-3-methanol) ontosight.ainih.gov. Another critical precursor is indole glucosinolate , which is derived from tryptophan rsc.orgresearchgate.netpnas.org. Specifically, indole-3-acetaldoxime and indole glucosinolates, such as glucobrassicin (B1234704), are recognized as direct or indirect precursors in the formation of this compound nih.govrsc.orgresearchgate.netpnas.orgacs.org. The pathway leading to indole phytoalexins and indole glucosinolates is closely related, with labeled compounds like indolyl-3-acetothiohydroxamic acid being incorporated into both this compound and glucobrassicin nih.govrsc.org.

Enzymatic Transformations Leading to this compound

The conversion of precursor metabolites into this compound involves a cascade of enzymatic reactions, with cytochrome P450 enzymes playing a pivotal role in the critical S-heterocyclization step.

Role of Cytochrome P450 Enzymes in S-Heterocyclization (e.g., CYP71CR2)

The formation of the characteristic cyclic structure of this compound is primarily mediated by cytochrome P450 (CYP) enzymes acs.orgnih.gov. Specifically, two enzymes from Brassica rapa (Chinese cabbage), CYP71CR1 and CYP71CR2 , have been identified and characterized as catalysts for the intramolecular C–S bond formation required for the biosynthesis of this compound and spirobrassinin (B1214345) nih.govacs.orgnih.govacs.org. These enzymes catalyze the S-heterocyclization, a key step in constructing the final this compound molecule acs.orgnih.govresearchgate.net. While both enzymes are involved, they exhibit different regioselectivities in the cyclization reaction acs.orgnih.gov. CYP71CR2, in particular, has been suggested to catalyze the cyclization of brassinin (B1667508) to this compound researchgate.net.

Mechanistic Aspects of Cyclization and Oxidation Steps

The enzymatic mechanism for the formation of this compound involves oxidative cyclization steps. Cytochrome P450 enzymes are known to catalyze a variety of oxidative transformations, including the formation of C–S bonds acs.orgnih.govmdpi.commdpi.com. One proposed mechanism involves the oxidation of the C2=C3 double bond of the indole ring by P450 enzymes to form an epoxide intermediate acs.orgnih.govresearchgate.netmpg.de. This epoxide is then subjected to a nucleophilic attack from a thiol group (likely from a dithiocarbamate (B8719985) moiety derived from indole glucosinolates or brassinin), leading to the formation of a hydroxylated S-heterocyclization intermediate acs.orgnih.govmpg.de. This process ultimately results in the formation of the fused heterocyclic ring system characteristic of this compound acs.orgnih.govresearchgate.net. Brassinin itself is a precursor, and its conversion to this compound involves such cyclization and oxidation steps researchgate.netpnas.orgpsu.edu.

Genetic Basis and Transcriptional Regulation of Biosynthetic Enzymes

The genes encoding the enzymes responsible for this compound biosynthesis are subject to regulation, ensuring their expression at appropriate times and tissues. While specific transcriptional regulators for this compound biosynthesis are not extensively detailed in the provided literature, it is understood that the expression of cytochrome P450 enzymes like CYP71CR1 and CYP71CR2 is critical nih.govacs.orgnih.govacs.org. Research into plant defense compounds often reveals that genes involved in secondary metabolism, including phytoalexins, are regulated by various signals, such as pathogen elicitation or environmental stress nih.govresearchgate.netfrontiersin.orgresearchgate.net. For instance, genes involved in indole glucosinolate metabolism, which are upstream of this compound, show diurnal cycles and wound-induction researchgate.net. The identification of genes encoding enzymes like Brassinin-Associated β-Glucosidase (BABG) and Dithiocarbamate S-Methyltransferase (DTC-MT) , which are involved in the conversion of indole glucosinolates to brassinin (a precursor to this compound), highlights the genetic basis of this pathway researchgate.netpnas.orgpnas.org.

Metabolic Engineering Strategies for this compound Production

The insights gained into the biosynthetic pathway of this compound open avenues for metabolic engineering to enhance its production or introduce the pathway into heterologous hosts nih.govebsco.commdpi.comnih.gov. Strategies typically involve identifying and cloning the genes encoding the key enzymes, such as the CYP71CR1 and CYP71CR2 enzymes, and expressing them in suitable microbial or plant hosts nih.govmdpi.comacs.org.

The successful engineering of these pathways could lead to more sustainable and efficient production of this compound for research purposes or potential therapeutic applications.

Compound List

Data Tables

The following tables summarize key information regarding cyclobrassinin and related indole (B1671886) phytoalexins.

Table 1: Key Indole Phytoalexins from Brassicaceae

| Phytoalexin Name | General Structure Type | Primary Plant Family/Source | Key Precursor (if known) |

| Brassinin (B1667508) | Indole with dithiocarbamate (B8719985) side chain | Brassicaceae | Indole-3-carbinol |

| This compound | Tricyclic [b]indole-fused compound (thiazino[6,5-b]indole) | Brassicaceae | Brassinin |

| Camalexin | 3-thiazol-2-yl-indole | Brassicaceae (e.g., A. thaliana) | Tryptophan |

| Spirobrassinin (B1214345) | Indole with spiro-attached heterocycle | Brassicaceae | Brassinin |

| Brassilexin (B120129) | Tricyclic [b]indole-fused compound | Brassicaceae | Brassinin |

Table 2: Reported Biological Activities of this compound

| Activity Type | Specific Target/Effect | Supporting Research Context |

| Plant Defense | Antimicrobial and Antifungal activity | Defense against bacterial and fungal infections in Brassicaceae plants researchgate.netrsc.orgontosight.ai. Inhibits growth of A. brassicicola rsc.org. |

| Human Health (Potential) | Antiproliferative activity against cancer cell lines | Inhibition of cancer cell growth, potential anticancer agent researchgate.netmdpi.compsu.edunih.govontosight.ainih.gov. |

| Cancer chemopreventive activity | Protective effects observed in models of mammary and skin carcinogenesis psu.edunih.gov. |

Table 3: Chemical Properties of this compound

| Property | Value | Unit/Source |

| CAS Registry Number | 105748-58-1 | echemi.comcas.org |

| Molecular Formula | C11H10N2S2 | echemi.comcas.orghmdb.ca |

| Molecular Weight | 234.34 | echemi.comcas.orghmdb.ca |

| Melting Point | 135-136 °C | echemi.comhmdb.ca |

| Water Solubility | 4.365 mg/L | @ 25 °C (estimated) echemi.comhmdb.ca |

| Chemical Class | 3-alkylindole, Indole phytoalexin | hmdb.cafoodb.ca |

| Presence in Foods | Detected in Brassicas, Cauliflower, etc. | Potential biomarker for consumption hmdb.cafoodb.ca |

The ongoing research into this compound continues to uncover its significance in plant biology and its potential for therapeutic development, underscoring its importance as a naturally occurring bioactive compound.

Structure Activity Relationships Sar of Cyclobrassinin and Its Analogues

Elucidation of Structural Determinants for Biological Activities

The biological activity of cyclobrassinin is intrinsically linked to its unique indole-based structure, which includes a thiazino[6,5-b]indole core researchgate.netrsc.org. Research suggests that the bifunctional nature of related compounds like brassinin (B1667508), featuring both an indole (B1671886) nucleus and a dithiocarbamoyl-aminomethyl moiety, contributes to their favorable biological activities psu.eduresearchgate.net. While specific studies detailing the precise structural determinants for this compound's activity are ongoing, the indole nucleus itself is recognized as a significant pharmacophore in many bioactive compounds, including other phytoalexins researchgate.netresearchgate.netthieme-connect.com. The presence of sulfur atoms within the thiazine (B8601807) ring system is also a characteristic feature of cruciferous phytoalexins and likely plays a role in their biological interactions researchgate.netrsc.orgrsc.org. The cyclization that forms this compound from brassinin is thought to be an important step in its biological action, as this compound was found to be as active as brassinin in certain assays psu.edu.

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of this compound and its related structures can significantly alter their biological activity profiles. For instance, studies on brassinin analogues have shown that alterations to the dithiocarbamate (B8719985) moiety or the aminomethyl group can impact their efficacy psu.eduresearchgate.net. While direct studies on this compound's functional group modifications are less detailed in the provided search results, the general principle of bioisosteric and regioisomeric optimization is applied to design new indole phytoalexin analogues with improved antiproliferative effects researchgate.net. For example, the introduction of a trifluoromethyl (CF3) group into indole derivatives has been shown to enhance biological activity mdpi.com. Similarly, the presence of bromine atoms in novel 5-bromo derivatives of indole phytoalexins has also been investigated for their antiproliferative/cytotoxic effects mdpi.com. These modifications aim to optimize interactions with biological targets, potentially enhancing potency or selectivity.

Comparative SAR Studies with Related Phytoalexins

Comparative SAR studies with related phytoalexins, such as brassinin and camalexin, provide valuable insights into the structural requirements for biological activity. This compound is structurally related to brassinin, being a product of brassinin's oxidative cyclization psu.edursc.org. Both compounds have demonstrated similar efficacy in inhibiting the formation of preneoplastic mammary lesions psu.edu. Furthermore, this compound and brassinin have been investigated in the context of fungal pathogen interactions. For instance, Alternaria brassicicola produces a this compound hydrolase (CH) enzyme that metabolizes this compound. The activity of CH is inhibited by other phytoalexins, including brassilexin (B120129) and camalexin, suggesting a complex interplay between different phytoalexins and fungal detoxification mechanisms rsc.orgnih.gov. Brassilexin was found to be the most effective inhibitor of CH, indicating that its specific structural features confer superior inhibitory activity nih.gov. These comparative studies highlight how subtle structural differences between related phytoalexins can lead to variations in their biological activities and interactions with biological systems.

Biological Roles and Molecular Mechanisms

Phytoalexin Function in Plant Defense Systems

Cyclobrassinin is a crucial phytoalexin, a low molecular weight antimicrobial compound, synthesized by plants in response to various stresses. nih.gov As part of the plant's intricate defense system, it plays a significant role in protecting against invading pathogens. chiro.org Phytoalexins like this compound are produced de novo following stress, accumulating at the site of infection to inhibit the growth of microorganisms. researchgate.netresearchgate.net

Elicitation by Biotic Stress Factors (e.g., Fungal Pathogens)

The production of this compound is a well-documented response to attack by a variety of fungal pathogens. researchgate.net This induction is a key component of the plant's defense mechanism against fungal invasion. When fungal pathogens attempt to colonize a host plant, they release molecules known as elicitors, which are recognized by the plant and trigger a defense response, including the synthesis of phytoalexins like this compound. chiro.orgmdpi.com For example, infection by the blackleg fungus, Leptosphaeria maculans, is known to elicit the production of this compound in cruciferous plants. nih.gov Similarly, other pathogenic fungi such as Alternaria brassicicola and Rhizoctonia solani also trigger the accumulation of this defensive compound. acs.orgnih.gov The presence of these fungal elicitors initiates a signaling cascade within the plant cells, leading to the activation of genes responsible for this compound biosynthesis. researchgate.net

The following table summarizes various fungal pathogens that have been identified as elicitors of this compound production in plants.

| Fungal Pathogen | Host Plant Family | Reference |

| Leptosphaeria maculans | Brassicaceae (Cruciferae) | nih.gov |

| Alternaria brassicicola | Brassicaceae (Cruciferae) | researchgate.netnih.gov |

| Rhizoctonia solani | Brassicaceae (Cruciferae) | acs.org |

| Sclerotinia sclerotiorum | Brassicaceae (Cruciferae) | rsc.org |

Induction by Abiotic Stress Factors (e.g., Heavy Metals, UV Radiation, Chemical Elicitors)

In addition to biotic threats, the synthesis of this compound can also be induced by various abiotic stress factors. These non-living environmental stressors can cause cellular damage and trigger a protective response in plants, which includes the production of phytoalexins. nih.govmdpi.com Exposure to heavy metals, for instance, can lead to the accumulation of this compound as the plant attempts to mitigate the toxic effects. Plants under abiotic stress activate complex signaling networks that control growth, development, and adaptation. nih.gov

Mechanical wounding is another significant abiotic stress that can induce a rapid and coordinated transcriptional response, leading to the production of defense-related compounds. escholarship.orgnih.gov Furthermore, chemical elicitors, which can be natural or synthetic compounds, can mimic pathogen attacks and stimulate the production of phytoalexins. chiro.orgnih.gov This response highlights the versatility of the plant's defense system in reacting to a wide range of environmental challenges.

The table below provides examples of abiotic stress factors that can induce the production of this compound.

| Abiotic Stress Factor | Description |

| Heavy Metals | Exposure to toxic levels of heavy metals in the soil or water. |

| UV Radiation | High levels of ultraviolet radiation can cause DNA damage and oxidative stress. |

| Mechanical Wounding | Physical damage to plant tissues from herbivores, wind, or other physical forces. escholarship.orgnih.gov |

| Chemical Elicitors | Application of certain chemicals that trigger plant defense responses. chiro.orgnih.gov |

Role in Plant-Pathogen Co-evolution and Resistance

The dynamic interaction between plants and their pathogens drives a continuous process of co-evolution, often described as an "evolutionary arms race". nih.govresearchgate.net In this process, plants evolve defense mechanisms, such as the production of phytoalexins like this compound, to resist infection. In response, pathogens evolve strategies to overcome these defenses. nih.govmdpi.com The presence and efficacy of this compound as a defense compound can exert significant selective pressure on pathogen populations, favoring individuals that can tolerate or detoxify this phytoalexin. mpg.de

This co-evolutionary dynamic is evident in the varying levels of resistance and susceptibility observed in different plant-pathogen interactions. Plants that produce a blend of phytoalexins, including this compound, may have a more robust defense against a wider range of pathogens. rsc.org The ability of a plant to rapidly produce and accumulate effective concentrations of this compound at the site of infection is a critical determinant of its resistance to a particular pathogen. researchgate.net Conversely, the evolution of virulence in pathogens is often linked to their ability to neutralize these chemical defenses. nih.gov

Fungal Metabolism and Detoxification of this compound

Pathogenic fungi have developed sophisticated mechanisms to counteract the defensive compounds of their host plants, including the phytoalexin this compound. nih.govresearchgate.netnih.gov The ability to metabolize and detoxify such compounds is a key virulence factor, enabling the fungus to successfully colonize the plant. mdpi.com

Identification and Characterization of Fungal Detoxifying Enzymes (e.g., this compound Hydrolase)

Several fungal pathogens of crucifers have been shown to metabolize this compound through specific enzymatic pathways. acs.orgacs.org A key enzyme involved in this process is this compound Hydrolase (CH). nih.gov This enzyme has been isolated and characterized from the fungal pathogen Alternaria brassicicola. nih.govrsc.org

Research has shown that this compound Hydrolase catalyzes the conversion of this compound into a less toxic compound. nih.gov Studies on the enzyme's kinetics have revealed that it displays positive substrate cooperativity with this compound. nih.gov The purification and characterization of CH from A. brassicicola indicated that it is a tetrameric protein with a molecular mass of 330 kDa. nih.gov The activity of this enzyme can be inhibited by other phytoalexins, such as brassilexin (B120129) and camalexin, suggesting a complex interplay of plant defense compounds and fungal detoxification mechanisms. nih.gov

The following table details the characteristics of this compound Hydrolase from Alternaria brassicicola.

| Enzyme | Source Organism | Molecular Mass | Substrate | Product | Inhibitors |

| This compound Hydrolase (CH) | Alternaria brassicicola | 330 kDa (tetramer) | This compound | S-methyl[(2-sulfanyl-1H-indolyl-3)methyl]carbamothioate | Brassilexin, Camalexin, Dioxibrassinin nih.gov |

Mechanisms of Fungal Pathogen Evasion of Plant Defenses

Fungal pathogens employ a variety of strategies to evade the plant's defense system, with the detoxification of phytoalexins being a primary mechanism. nih.govnih.gov The metabolism of this compound by different fungal species can proceed through distinct pathways, leading to a range of less toxic or non-toxic products. acs.orgresearchgate.net

For instance, the fungus Rhizoctonia solani detoxifies this compound by converting it to brassicanal A, which is then further metabolized. acs.orgacs.org In contrast, different isolates of Phoma lingam (the asexual stage of Leptosphaeria maculans) utilize different detoxification routes. An avirulent isolate metabolizes this compound to brassilexin, while a virulent isolate converts it to dioxibrassinin. acs.orgacs.org These detoxification pathways appear to mimic biosynthetic routes that also exist within the host plants, suggesting a sophisticated evolutionary adaptation by the fungi. acs.org

This ability to neutralize the plant's chemical weapons is a critical factor in determining the outcome of a plant-pathogen interaction. Fungi that can efficiently detoxify this compound are more likely to be successful pathogens of cruciferous plants. rsc.org

The table below outlines the detoxification pathways of this compound in different fungal pathogens.

| Fungal Pathogen | Detoxification Product(s) | Reference |

| Rhizoctonia solani | Brassicanal A | acs.orgacs.org |

| Phoma lingam (avirulent isolate) | Brassilexin | acs.orgacs.org |

| Phoma lingam (virulent isolate) | Dioxibrassinin | acs.orgacs.org |

| Alternaria brassicicola | S-methyl[(2-sulfanyl-1H-indolyl-3)methyl]carbamothioate | nih.gov |

Inhibition of Fungal Detoxification Pathways by Phytoalexins

Phytoalexins are antimicrobial compounds produced by plants under stress, and their effectiveness is often determined by the ability of pathogenic fungi to neutralize them. Some fungi have developed specific enzymatic pathways to detoxify these plant defenses, a critical factor in their virulence. However, research has revealed that certain phytoalexins, including this compound, can counteract these fungal strategies by inhibiting the very enzymes responsible for their detoxification.

The metabolism of this compound itself varies among different fungal species, indicating diverse detoxification strategies. For instance, Rhizoctonia solani metabolizes this compound into brassicanal A, while virulent isolates of Leptosphaeria maculans convert it to dioxibrassinin. acs.org The fungus Sclerotinia sclerotiorum employs glucosylation as a method to detoxify this compound. rsc.org The ability of some crucifer phytoalexins to inhibit these detoxifying enzymes suggests a co-evolutionary arms race between the plant and its fungal pathogens. rsc.org

Table 1: Fungal Detoxification of this compound and Inhibition of Fungal Enzymes

| Fungal Species | Detoxification Product of this compound | Phytoalexin Inhibitor | Fungal Enzyme Inhibited |

|---|---|---|---|

| Leptosphaeria maculans (canola virulent isolates) | Dioxibrassinin acs.org | This compound nih.gov | Brassinin (B1667508) oxidase nih.gov |

| Rhizoctonia solani | Brassicanal A acs.org | Not specified | Not specified |

| Sclerotinia sclerotiorum | Glucosyl derivatives rsc.org | Not specified | Not specified |

Modulation of Cellular Processes in Model Systems

Regulation of Cell Proliferation in Specific Cell Lines

Currently, there is a lack of specific research data on the direct effects of this compound on the regulation of cell proliferation in specific cell lines. While other cruciferous phytoalexins have been investigated for their antiproliferative properties, dedicated studies on this compound's impact on cell cycle progression and proliferation in cancer or other cell lines are not available in the reviewed literature.

Interaction with Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR, STAT3, HOG, CWI)

Detailed studies specifically investigating the interaction of this compound with key intracellular signaling pathways such as PI3K/Akt/mTOR, STAT3, HOG, or CWI have not been reported. Research on related phytoalexins, like brassinin, has shown inhibition of the STAT3 signaling pathway in lung cancer cells. nih.govnih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival, and while it is a common target for natural compounds, its modulation by this compound remains uninvestigated. wikipedia.org Similarly, the HOG (High Osmolarity Glycerol) and CWI (Cell Wall Integrity) pathways are critical stress-response pathways in yeast, but their interaction with this compound has not been explored.

Effects on Enzyme Activity and Protein Expression (e.g., Indolamine 2,3-dioxygenase)

The primary documented effect of this compound on enzyme activity is its role as a competitive inhibitor of the fungal detoxifying enzyme, brassinin oxidase, which is produced by the blackleg fungus Leptosphaeria maculans. nih.gov This inhibitory action highlights a specific molecular interaction that is part of the plant's defense mechanism.

Regarding indolamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, there is no specific scientific literature available that demonstrates or discusses the effects of this compound on its activity or expression.

Table 2: Documented Effect of this compound on Enzyme Activity

| Enzyme | Source Organism | Effect of this compound | Type of Inhibition |

|---|

Cellular Responses to Oxidative Stress in Vitro

There is no specific information available from the reviewed scientific literature regarding the direct effects of this compound on cellular responses to oxidative stress in in vitro models. While oxidative stress is a fundamental cellular process implicated in various physiological and pathological conditions, and many natural compounds are studied for their antioxidant or pro-oxidant effects, the specific role of this compound in modulating these responses has not been characterized.

Advanced Analytical Methodologies for Cyclobrassinin Research

Chromatographic Techniques for Separation and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of cyclobrassinin, providing the requisite sensitivity and selectivity to detect and quantify this indole (B1671886) alkaloid in complex biological extracts.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted technique for the targeted quantification of this compound. uobasrah.edu.iq This method offers exceptional sensitivity and specificity, which is crucial when analyzing trace levels of phytoalexins in plant tissues. uobasrah.edu.iqfrank-dieterle.de The typical setup involves a reverse-phase HPLC system, which separates compounds based on polarity, connected to a triple quadrupole mass spectrometer.

In the MS/MS process, the first quadrupole (Q1) is set to select the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This isolated ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then scanned in the third quadrupole (Q3). By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve highly selective and quantitative detection, minimizing interference from the sample matrix. cas.cnresearchgate.net For this compound, this involves monitoring the transition from its protonated molecule [M+H]⁺ to its characteristic fragment ions.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

This table represents typical starting parameters for method development.

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 2.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes compounds from the column. |

| Gradient | Linear gradient from 5% to 95% B | Separates a wide range of metabolites. |

| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes indole alkaloids. |

| Precursor Ion (Q1) | m/z 247.08 | Corresponds to [this compound+H]⁺. |

| Product Ion (Q3) | Specific fragment m/z | For quantitative confirmation (e.g., loss of CH₂S). |

| Collision Energy | Optimized value (e.g., 20-30 eV) | To achieve optimal fragmentation. |

For more comprehensive and discovery-based research, Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF MS) is employed. gre.ac.ukresearchgate.net UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC. core.ac.uk

The QToF mass analyzer offers high mass resolution and accuracy, typically within 5 ppm. gre.ac.uk This capability allows for the determination of the elemental composition of detected ions, greatly increasing confidence in compound identification. core.ac.uk Unlike the targeted nature of triple quadrupole MS, QToF analysis is often performed in full-scan mode, acquiring high-resolution mass spectra of all ions within a specified range. This is invaluable for non-targeted metabolomics, where the goal is to profile as many compounds as possible, including previously unknown metabolites or degradation products of this compound. researchgate.net

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While mass spectrometry provides crucial information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of molecules like this compound. emerypharma.com Advanced 2D NMR experiments are essential to move beyond simple identification and confirm the precise connectivity and spatial arrangement of atoms.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct one-bond correlations between proton (¹H) and carbon (¹³C) atoms. youtube.com For this compound, it would definitively link the protons of the indole ring, the methoxy (B1213986) group, and the methylene (B1212753) groups to their corresponding carbon atoms. youtube.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. nih.gov For a rigid structure like this compound, NOESY can confirm the stereochemistry and spatial relationships between different parts of the molecule.

Together, these advanced NMR techniques provide an intricate and definitive map of the molecular structure of this compound, allowing for its unequivocal differentiation from isomers or related metabolites. mdpi.com

Metabolomic Profiling and Targeted Analysis

Metabolomics provides a snapshot of the small-molecule chemistry within a biological system. scielo.br For this compound research, both untargeted and targeted metabolomic approaches are valuable. youtube.comresearchgate.net

Untargeted Metabolomics: This approach, often using UHPLC-QToF MS, aims to detect and relatively quantify as many metabolites as possible in a plant sample. By comparing the metabolomes of plants under different conditions (e.g., pathogen-infected vs. control), researchers can identify broad metabolic changes. This compound and other related phytoalexins would be identified as part of a larger defensive response, providing context to its role in plant immunity. scielo.br

Targeted Analysis: Following an untargeted study or based on a specific hypothesis, targeted analysis focuses on accurately quantifying a predefined list of metabolites, including this compound. Using HPLC-MS/MS in MRM mode, this approach offers the highest sensitivity and accuracy for quantification. This is essential for studies examining how specific stimuli (e.g., elicitors, genetic modifications) quantitatively affect the production of this compound and its metabolic neighbors.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules into final products, thereby elucidating biosynthetic pathways. mdpi.com For this compound, an indole-derived phytoalexin, the amino acid L-tryptophan is the primary precursor. youtube.com

In a typical experiment, plants or cell cultures are fed with a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled L-tryptophan. After a period of incubation, the plant tissues are extracted, and the metabolites are analyzed by mass spectrometry. If this compound has been synthesized from the labeled precursor, its molecular weight will be shifted according to the number of incorporated isotopes. By analyzing the mass shift and fragmentation patterns, researchers can confirm the precursor-product relationship.

Furthermore, feeding studies with labeled intermediates can delineate the sequence of the pathway. For example, research has shown that feeding tetradeuterated brassinin (B1667508) and this compound to elicited Brassica carinata leaves resulted in the incorporation of the label into the phytoalexin brassilexin (B120129), indicating that brassinin and this compound are intermediates in its biosynthesis. mdpi.com

Sample Preparation and Enrichment Strategies in Complex Matrices

The effective analysis of this compound is highly dependent on the initial sample preparation, which aims to extract the target analyte from the complex plant matrix and remove interfering substances like pigments, lipids, and primary metabolites.

Solid-Phase Extraction (SPE) is a common and effective technique for the cleanup and enrichment of this compound from crude plant extracts. youtube.com The process involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase).

Table 2: Common Solid-Phase Extraction Strategies for Indole Alkaloids

Selection depends on the specific matrix and analytical goals.

| SPE Sorbent | Retention Mechanism | Elution Solvent | Application Notes |

|---|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic interactions | Acetonitrile or Methanol | Retains non-polar to moderately polar compounds like this compound while allowing highly polar impurities (sugars, salts) to pass through. |

| Mixed-Mode Cation Exchange | Hydrophobic and ion-exchange | Methanol with ammonia | The indole nitrogen can be protonated, allowing for strong retention on a cation-exchange sorbent, providing a highly selective cleanup step. |

| Hydrophilic Interaction (HILIC) | Adsorption/partitioning | High % Acetonitrile | Useful for retaining polar compounds. Can be used to remove less polar interferences before eluting the target analytes. youtube.com |

The choice of SPE sorbent and elution solvents is critical and must be optimized to ensure high recovery of this compound while maximizing the removal of matrix components that can cause ion suppression in the mass spectrometer. An optimized sample preparation protocol is fundamental to achieving the accuracy and sensitivity required for advanced this compound research. youtube.com

Future Directions in Cyclobrassinin Research

Untapped Biosynthetic Diversification and Enzymatic Discovery

The biosynthetic pathway of cyclobrassinin, originating from the amino acid tryptophan, presents significant opportunities for exploring and harnessing enzymatic capabilities. A key area of future research lies in the untapped potential for biosynthetic diversification. The enzymes involved in the brassinin (B1667508) pathway, the precursor to this compound, have demonstrated a degree of substrate promiscuity. This characteristic suggests that by introducing non-native substrates, it may be possible to generate a diverse array of novel phytoalexin-like molecules, which have been termed "crucifalexins". Further exploration of this enzymatic flexibility could lead to the in vivo or in vitro production of new compounds with unique biological activities.

Central to the formation of this compound from brassinin is the cytochrome P450 enzyme, BrCYP71CR2. The broader family of cytochrome P450 enzymes is well-known for its crucial role in the structural diversification of alkaloids, including indole (B1671886) alkaloids. A deeper investigation into the specific mechanisms and substrate tolerance of BrCYP71CR2 and other related enzymes could reveal pathways to novel this compound derivatives. The discovery of new, uncharacterized enzymes within the broader indole alkaloid biosynthetic network in crucifers also remains a significant research frontier. Identifying and characterizing these enzymes could unveil novel biochemical reactions and provide new tools for metabolic engineering.

Future research in this area will likely focus on:

Exploring the substrate promiscuity of known enzymes in the this compound pathway to generate novel analogues.

Discovering and characterizing new enzymes , particularly cytochrome P450s, that may contribute to the diversification of indole phytoalexins in cruciferous plants.

Utilizing metabolic engineering techniques to create novel biosynthetic pathways leading to new-to-nature compounds with potentially enhanced biological activities.

Rational Design of Novel Analogues for Mechanistic Probes

The synthesis of this compound analogues is a powerful strategy for dissecting its biological mechanisms of action. Structure-activity relationship (SAR) studies on brassinin and its derivatives have already demonstrated that minor structural modifications can significantly impact biological efficacy. For instance, this compound itself has shown greater potency than its precursor, brassinin, in certain biological assays, while other analogues like spirobrassinin (B1214345) have also exhibited significant activity.

Future research will move beyond general SAR studies to the rational design of analogues specifically intended as mechanistic probes. These probes can be engineered to investigate specific molecular interactions and enzymatic activities. For example, analogues can be designed with photoaffinity labels or fluorescent tags to identify and characterize the cellular targets of this compound. The development of concise and efficient synthetic routes, such as those for creating 6- and 7-membered ring analogues of this compound, is crucial for generating a diverse library of such probes.

Key future directions for the rational design of this compound analogues include:

Synthesis of a diverse library of analogues with systematic modifications to the this compound scaffold to conduct detailed SAR studies.

Development of activity-based probes by incorporating reporter tags (e.g., fluorescent dyes, biotin) or reactive groups into the this compound structure to identify its molecular targets.

Use of designed analogues to investigate specific enzyme-inhibitor interactions , particularly with fungal enzymes that detoxify phytoalexins, which could lead to the development of novel antifungal strategies.

Advanced '-omics' Approaches for Comprehensive Biological Impact Analysis

The advent of high-throughput '-omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the comprehensive biological impact of this compound. These approaches allow for a systems-level view of the molecular changes that occur in both the plant and its pathogens in response to this phytoalexin.

Metabolomic studies have already begun to track the levels of this compound and other phytoalexins in Brassica species under various stress conditions, confirming its role in the plant defense response. Proteomic analyses have provided insights into how fungal pathogens alter their protein expression profiles when challenged with brassinin, the precursor to this compound.

Future research should focus on integrating these different -omics datasets to build a holistic picture of this compound's function. For example, combining transcriptomic and proteomic data from plants overproducing or deficient in this compound could identify key signaling pathways and defense-related genes regulated by this phytoalexin. Similarly, multi-omics analysis of a pathogen's response to this compound could reveal novel mechanisms of toxicity and resistance.

Priorities for future -omics research on this compound include:

Integrated multi-omics studies (transcriptomics, proteomics, metabolomics) to create a comprehensive map of the molecular responses to this compound in both plants and their pathogens.

Comparative -omics analyses of different plant species and fungal strains to understand the specificity and diversity of this compound's effects.

Utilizing -omics data to identify biomarkers for disease resistance in cruciferous crops and to uncover novel targets for antifungal therapies.

Development of Sustainable Production Methods (e.g., Biotechnological Synthesis)

As interest in the potential applications of this compound and its analogues grows, the development of sustainable and scalable production methods becomes increasingly important. Traditional chemical synthesis can be complex and may not be environmentally or economically viable for large-scale production. Biotechnological approaches offer a promising alternative.

Metabolic engineering and synthetic biology provide the tools to produce this compound and other phytoalexins in microbial or plant-based systems. The heterologous expression of the this compound biosynthetic pathway in well-characterized microorganisms like Escherichia coli or Saccharomyces cerevisiae could enable fermentative production. This approach allows for precise control over production and facilitates the generation of novel analogues through the introduction of modified enzymes or substrates.

Another avenue is the use of plant cell cultures as production platforms. Elicitation of these cultures with biotic or abiotic stressors has been shown to induce the production of phytoalexins. Optimizing culture conditions and elicitation protocols could lead to a sustainable and contained system for this compound synthesis.

Future research in sustainable production should focus on:

Heterologous expression of the this compound biosynthetic pathway in microbial hosts for fermentative production.

Metabolic engineering of these microbial systems to enhance yields and facilitate the production of novel derivatives.

Optimization of plant cell culture systems for the induced production of this compound.

Exploring the potential of cell-free enzymatic synthesis as a method for producing this compound and its analogues with high purity.

常见问题

Q. What are the key steps for synthesizing and characterizing Cyclobrassinin in a laboratory setting?

this compound (C₁₁H₁₀N₂S₂) synthesis typically involves the condensation of indole derivatives with sulfur-containing precursors, followed by cyclization. Key steps include:

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the compound .

- Characterization : Confirm structure via H NMR (e.g., δ 7.2–7.4 ppm for indole protons) and LC-MS (m/z 234.30 for [M+H]⁺). Elemental analysis is recommended for purity validation (>95%) .

- Stability testing : Assess degradation under varying pH and temperature conditions using HPLC .

Q. How can researchers design initial biological assays to evaluate this compound's bioactivity?

For preliminary bioactivity screening:

- Cell viability assays : Use MTT or neutral red uptake assays (e.g., IC₅₀ determination in human cancer cell lines like HeLa or MCF-7) .

- Enzyme inhibition : Test interactions with CYP3A4 or P-glycoprotein via fluorometric assays, referencing Michaelis-Menten kinetics for inhibition constants (Kᵢ) .

- Dosage ranges : Start with 1–100 μM concentrations, adjusting based on cytotoxicity profiles (e.g., LD₅₀ in normal cell lines like HEK293) .

Q. What analytical techniques are critical for quantifying this compound in plant extracts?

- Extraction : Use methanol/water (70:30 v/v) with ultrasonication, followed by centrifugation .

- Quantification : Employ HPLC-DAD (λ = 280 nm) with a C18 column and gradient elution. Validate with spiked samples (recovery >90%) .

- Cross-validation : Compare with LC-MS/MS for sensitivity (LOQ ≤ 0.1 ng/mL) .

Advanced Research Questions

Q. How can contradictory data on this compound's antitumor efficacy across studies be resolved?

Contradictions often arise from variability in experimental models or pharmacokinetic parameters. To address this:

- Standardize models : Use isogenic cell lines or patient-derived xenografts (PDXs) to reduce genetic variability .

- Pharmacokinetic profiling : Measure bioavailability via intravenous vs. oral administration in murine models, noting blood-brain barrier penetration (logBB > 0.3) .

- Meta-analysis : Pool data from independent studies (e.g., using PRISMA guidelines) to identify confounding factors like solvent effects (DMSO vs. ethanol) .

Q. What strategies optimize this compound's selectivity for cancer cells over normal cells?

- Structure-activity relationship (SAR) studies : Modify the thiazole ring (e.g., introducing electron-withdrawing groups) to enhance tumor specificity .

- Prodrug design : Attach hydrolyzable moieties (e.g., ester linkages) activated by tumor microenvironment enzymes (e.g., MMP-9) .

- Combinatorial screens : Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) to leverage synergistic effects .

Q. How can researchers validate this compound's molecular targets in signaling pathways?

- CRISPR-Cas9 knockout : Silence putative targets (e.g., NF-κB or PPARγ) and assess changes in this compound-induced apoptosis via flow cytometry .

- Pull-down assays : Use biotinylated this compound analogs to isolate binding partners, identified via mass spectrometry .

- Computational docking : Model interactions with HDAC11 or GSTPi using AutoDock Vina, followed by mutagenesis to confirm binding residues .

Q. What methodologies address this compound's solubility limitations in in vivo studies?

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve aqueous dispersion and tumor accumulation .

- Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) for enhanced solubility (>1 mg/mL in PBS) .

- In situ gelling : Use thermoresponsive polymers (e.g., poloxamer 407) for sustained release in xenograft models .

Methodological Notes

- Data Reproducibility : Document synthetic protocols in Supplementary Information (SI) with step-by-step videos or spectra .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles (e.g., depositing in Zenodo or ChEMBL) .

- Contradiction Analysis : Apply principal contradiction frameworks to prioritize hypotheses (e.g., bioavailability vs. target affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。